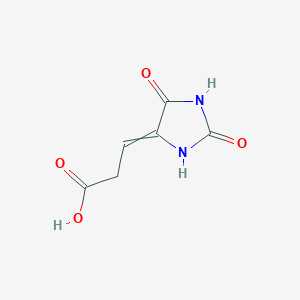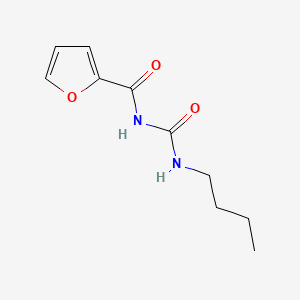
Lanthanum(3+) acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum(3+) acrylate is a chemical compound with the formula C₉H₉LaO₆. It is a lanthanum salt of acrylic acid and is known for its unique properties and applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum(3+) acrylate can be synthesized through the reaction of lanthanum(III) nitrate with acrylic acid. The reaction typically involves dissolving lanthanum(III) nitrate in water and then adding acrylic acid under controlled conditions. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like solvent extraction and ion-exchange may also be employed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum(3+) acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form lanthanum oxide.
Reduction: The compound can be reduced to form lanthanum metal or other reduced forms of lanthanum.
Substitution: This compound can participate in substitution reactions where the acrylate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired products and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include lanthanum oxide, lanthanum metal, and various substituted lanthanum compounds. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Lanthanum(3+) acrylate has numerous scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other lanthanum compounds.
Biology: Employed in biological studies to understand the role of lanthanum in biological systems and its potential therapeutic applications.
Medicine: Investigated for its potential use in medical treatments, particularly in the treatment of hyperphosphatemia in patients with chronic kidney disease.
Industry: Utilized in the production of advanced materials, including ceramics, glasses, and phosphors .
Mécanisme D'action
The mechanism of action of lanthanum(3+) acrylate involves its interaction with various molecular targets and pathways. In biological systems, this compound can bind to phosphate ions, forming insoluble lanthanum phosphate complexes. This property is particularly useful in reducing serum phosphate levels in patients with chronic kidney disease . Additionally, this compound can interact with proteins and enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lanthanum(3+) acrylate include:
- Lanthanum(3+) carbonate
- Lanthanum(3+) nitrate
- Lanthanum(3+) chloride
- Lanthanum(3+) oxide
Uniqueness
This compound is unique due to its specific chemical structure and properties. Unlike other lanthanum compounds, it contains the acrylate group, which imparts distinct reactivity and applications. Its ability to form complexes with phosphate ions makes it particularly valuable in medical applications .
Propriétés
Numéro CAS |
74512-52-0 |
|---|---|
Formule moléculaire |
C9H9LaO6 |
Poids moléculaire |
352.07 g/mol |
Nom IUPAC |
lanthanum(3+);prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.La/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
Clé InChI |
YDRWMJVCBFAGBY-UHFFFAOYSA-K |
SMILES canonique |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



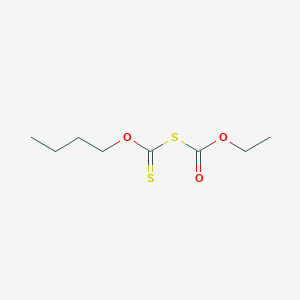

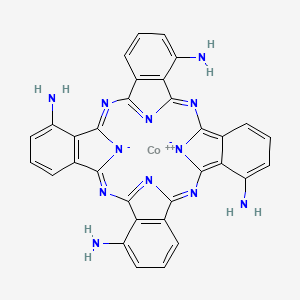
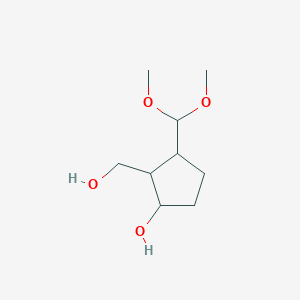
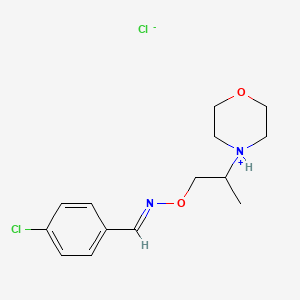
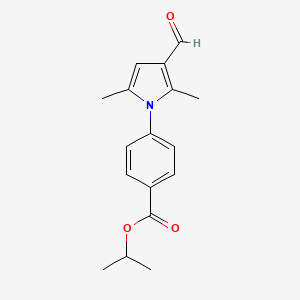
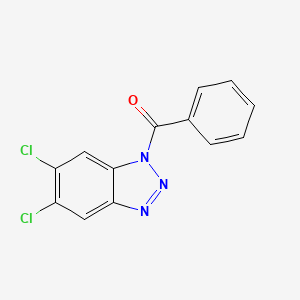
![Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-](/img/structure/B13788583.png)
![Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride](/img/structure/B13788595.png)
![4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride](/img/structure/B13788599.png)

